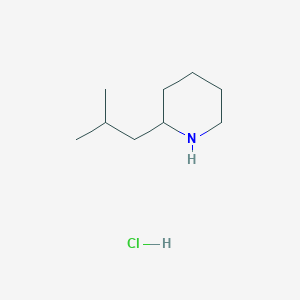

2-(2-Methylpropyl)piperidine hydrochloride

Description

Significance of Piperidine (B6355638) Derivatives in Chemical Biology and Medicinal Chemistry

The piperidine moiety is one of the most important building blocks in the design and construction of pharmaceutical drugs. nih.gov Its prevalence is underscored by its presence in more than twenty different classes of pharmaceuticals and a wide range of naturally occurring alkaloids. nih.govresearchgate.net The versatility of the piperidine scaffold allows for the development of compounds with a broad spectrum of pharmacological activities.

| Pharmacological Activity | Description | References |

| Anticancer | Exhibits cytotoxic effects and can regulate signaling pathways crucial for cancer cell survivability. | wisdomlib.orgnih.gov |

| Antimicrobial | Shows activity against various microbial pathogens. | ijnrd.orgwisdomlib.org |

| Anti-inflammatory | Demonstrates properties that can reduce inflammation. | nih.govijnrd.org |

| Antiviral | Certain derivatives exhibit properties that inhibit viral replication. | nih.govijnrd.org |

| Analgesic | Provides pain-relieving effects. | ijnrd.orgwisdomlib.org |

| Neuroprotective | Used in therapies for conditions like Alzheimer's disease (e.g., Donepezil). | nih.govijnrd.org |

| Antihypertensive | Possesses properties that can lower blood pressure. | wisdomlib.org |

| Antimalarial | Shows activity against the parasites that cause malaria. | wisdomlib.org |

Contextualization of 2-(2-Methylpropyl)piperidine (B3232026) Hydrochloride within Piperidine Research

Within the extensive landscape of piperidine research, 2-(2-Methylpropyl)piperidine hydrochloride is a specific, substituted piperidine derivative. As a hydrochloride salt, it is formulated to enhance properties such as stability and solubility for research applications. Its structure features an isobutyl group (2-methylpropyl) attached to the second carbon of the piperidine ring. This specific substitution pattern distinguishes it from other isomers and derivatives, influencing its steric and electronic properties, and consequently its potential interactions with biological systems.

This compound is categorized as a research chemical, intended for laboratory use in scientific investigations rather than for direct therapeutic or veterinary applications. evitachem.com Its primary role in the research field is likely as a building block for the synthesis of more complex molecules or as a tool compound for screening in biological assays to discover novel activities.

| Property | Data | References |

| IUPAC Name | 2-(2-methylpropyl)piperidine;hydrochloride | evitachem.com |

| CAS Number | 133294-31-2; 14162-69-7 | evitachem.com |

| Molecular Formula | C9H20ClN | evitachem.com |

| Molecular Weight | 177.72 g/mol | evitachem.com |

| InChI Key | IJMUKVRHBBHNOX-UHFFFAOYSA-N | evitachem.com |

| SMILES | CC(C)CC1CCCCN1.Cl | evitachem.com |

Scope and Objectives of Research on this compound

The research objectives surrounding a specific compound like this compound are generally multifaceted and align with the broader goals of medicinal chemistry and drug discovery. The primary scope of research involving this compound would focus on its utility as a synthetic intermediate and its potential pharmacological profile.

Key research objectives include:

Synthetic Applications: A primary objective is to utilize this compound as a precursor or key intermediate in the synthesis of novel, more complex chemical entities. Researchers may incorporate this scaffold into larger molecules designed to target specific enzymes, receptors, or other biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies: The compound can be used in SAR studies to understand how the specific size, shape, and position of the 2-(2-methylpropyl) substituent influence biological activity. By comparing its effects to other piperidine analogs, researchers can elucidate key structural requirements for a desired pharmacological effect.

Pharmacological Screening: A central goal is to subject the compound to a variety of biological assays to screen for potential therapeutic activities. Given the wide-ranging effects of piperidine derivatives, research would aim to identify any novel anticancer, antimicrobial, anti-inflammatory, or other valuable pharmacological properties. ijnrd.orgajchem-a.com

Development of Novel Chemical Probes: The compound could be modified to develop chemical probes for studying biological pathways. Its specific structure may provide a starting point for creating tools to investigate the function of particular proteins or cellular processes.

Ultimately, research on this compound is driven by the continuous search for new chemical matter with the potential to be developed into future therapeutic agents or to serve as valuable tools for advancing biological understanding.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-methylpropyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(2)7-9-5-3-4-6-10-9;/h8-10H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMUKVRHBBHNOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14162-69-7 | |

| Record name | 2-(2-methylpropyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 2 2 Methylpropyl Piperidine Hydrochloride Analogues

Impact of Alkyl Substitution Patterns on Biological Activity

The nature and position of alkyl substituents on the piperidine (B6355638) ring can profoundly influence the biological activity of its derivatives. acs.org In the context of 2-(2-methylpropyl)piperidine (B3232026) analogues, variations in the alkyl group at the 2-position, as well as substitutions at other positions on the ring, are critical determinants of efficacy and selectivity for various biological targets.

Research into N-alkyl piperidines has demonstrated that even subtle changes to the substituent groups can lead to marked differences in physicochemical and biological properties. acs.org For instance, in a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, methyl substitution on the piperidine ring resulted in significant changes in affinity and selectivity for the σ1 receptor. acs.org This highlights the sensitivity of receptor binding to the steric and electronic properties of the alkyl substituents.

The analgesic activity of alkyl piperidine derivatives has also been shown to be dependent on the substitution pattern. A study on synthetic quaternary salts of alkyl piperidines revealed that derivatives were generally more potent analgesics than their parent compounds. pjps.pk Notably, compounds with a phenyl substitution at the para position of an attached benzyl (B1604629) ring exhibited enhanced analgesic effects, suggesting that the spatial arrangement and nature of substituents play a crucial role in their pharmacological action. pjps.pk

Table 1: Impact of Alkyl Substitution on Biological Activity of Piperidine Analogues

| Compound/Analogue | Substitution Pattern | Observed Biological Activity |

|---|---|---|

| N-benzyl piperidine | N-alkylation | Subject to endo-cyclic iminium ion formation |

| N-methyl piperidine | N-alkylation | Subject to endo-cyclic iminium ion formation |

| 2-methylpiperidine (B94953) | C2-alkylation | Influences regioselectivity of further functionalization |

| 4-methylpiperidine | C4-alkylation | Suitable for high-affinity σ1 ligands |

| Phenyl-substituted alkyl piperidines | Varied phenyl substitutions | Phenyl moiety at para position showed better analgesic effects |

Modifications of the Piperidine Ring System and their Pharmacological Implications

Modifications to the core piperidine ring system, such as the introduction of additional functional groups or its incorporation into larger, more rigid structures, can lead to significant changes in pharmacological properties. The piperidine moiety's ability to interact with various biological targets can be fine-tuned through these structural alterations.

For example, the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has involved the synthesis of (alkylamino)piperidine-containing bis(heteroaryl)piperazine (AAP-BHAP) analogues. nih.gov In these complex molecules, the piperidine unit is a key component, and modifications to the interconnected ring systems are explored to improve metabolic stability and activity spectrum. nih.gov

Furthermore, the creation of spiro- and fused-piperidine systems is a common strategy in drug design to explore new chemical space and enhance biological activity. enamine.net These modifications constrain the conformation of the piperidine ring, which can lead to more specific interactions with biological targets. The synthesis of spiropiperidines has been shown to yield compounds with a range of bioactivities. researchgate.net The introduction of a ketone group to the piperidine ring, forming piperidinones, is another modification that has been explored for various therapeutic applications. nih.govnih.gov

Table 2: Pharmacological Implications of Piperidine Ring Modifications

| Modification Type | Example of Resulting Structure | Pharmacological Implication |

|---|---|---|

| Incorporation into larger systems | (Alkylamino)piperidine-containing bis(heteroaryl)piperazines | Development of non-nucleoside reverse transcriptase inhibitors |

| Spirocyclization | Spiropiperidines | Generation of diverse bioactive compounds |

| Fused ring systems | Condensed piperidines | Exploration of novel chemical space for drug discovery |

| Introduction of a ketone group | Piperidinones | Potential for various therapeutic applications |

Stereochemical Influence on Molecular Recognition and Activity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets. For chiral piperidine derivatives, the spatial arrangement of substituents can dramatically affect their binding affinity and pharmacological activity.

In a study of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the stereoisomers exhibited significant differences in their in vitro and in vivo activities. nih.gov The (-)-trans-isomer was found to be substantially more potent than the (+)-trans-isomer, while the cis-isomers were essentially inactive. nih.gov This enantioselectivity highlights the ability of the biological target to discriminate between different stereochemical arrangements, underscoring the importance of controlling stereochemistry in drug design. nih.govacs.org

The synthesis of stereo-enriched piperidines is an active area of research, with chemo-enzymatic methods being developed to achieve high levels of stereocontrol. acs.org These approaches allow for the precise preparation of substituted piperidines with defined stereochemistry, which is crucial for elucidating the stereochemical requirements for optimal biological activity.

Table 3: Influence of Stereochemistry on the Activity of Piperidine Analogues

| Compound | Stereochemistry | Potency/Activity |

|---|---|---|

| (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine | 1S,2R | High in vitro and in vivo potency |

| (+)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine | 1R,2S | Significantly lower potency than the (-)-trans-isomer |

| cis-1-(1-phenyl-2-methylcyclohexyl)piperidine | Racemic | Essentially inactive |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can provide valuable insights into the structural features that are important for a desired pharmacological effect and can guide the design of new, more potent analogues.

QSAR studies have been applied to various classes of piperidine-containing compounds. For instance, a QSAR analysis of indanone-benzylpiperidine inhibitors of acetylcholinesterase revealed that the inhibitory potency could be enhanced by substitution on the indanone ring. nih.gov The model suggested that there is considerable space around the indanone ring during the inhibition process, while substitutions on the benzyl ring of the benzylpiperidine moiety, particularly at the para position, could diminish potency through steric interactions. nih.gov

In another study on antihistaminic compounds, 3D-QSAR models were developed for a series of pyrazinopyridoindoles and related compounds, including piperidines. researchgate.net These models identified key biophoric sites, such as hydrogen bond acceptors and donors, and hydrophobic regions, that are crucial for antihistaminic activity. researchgate.net Such models are instrumental in the rational design of new compounds with improved therapeutic profiles.

While specific QSAR studies focusing solely on 2-(2-methylpropyl)piperidine hydrochloride analogues are not extensively detailed in the available literature, the principles derived from QSAR studies on other piperidine derivatives provide a framework for understanding the structural requirements for their biological activity. These studies consistently point to the importance of steric, electronic, and hydrophobic factors in determining the pharmacological profile of piperidine-containing molecules.

Investigation of Molecular Interactions and Biological Target Engagement

Identification of Protein Targets and Binding Affinities

There is currently no publicly available research detailing the identification of specific protein targets for 2-(2-Methylpropyl)piperidine (B3232026) hydrochloride or quantitative data on its binding affinities.

Affinity-Based Proteomics for Target Deconvolution

No studies have been published that utilize affinity-based proteomics to deconvolve the protein targets of 2-(2-Methylpropyl)piperidine hydrochloride. This technique, which often involves immobilizing a ligand (in this case, a derivative of the compound) to a solid support to capture its binding partners from a cell lysate, has not been applied to this specific molecule in the available literature.

Label-Free Methods for Ligand-Protein Interaction Studies

There are no documented applications of label-free methods, such as surface plasmon resonance (SPR) or bio-layer interferometry (BLI), to investigate the interactions between this compound and any protein targets. Consequently, kinetic parameters like association and dissociation rates are unknown.

Mass Spectrometry-Based Approaches for Complex Identification

No research has been found that employs mass spectrometry-based approaches, such as affinity purification-mass spectrometry (AP-MS), to identify protein complexes that may form in the presence of this compound.

Elucidation of Mechanisms of Action at the Molecular Level

The molecular mechanism of action for this compound remains unelucidated in the scientific literature.

Enzyme Inhibition Studies

No data from enzyme inhibition assays for this compound are available. Therefore, it is not known whether this compound acts as an inhibitor for any specific enzymes, and consequently, no IC50 or Ki values have been reported.

Data Table: Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 (µM) | Ki (µM) | Type of Inhibition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Neurotransmitter System Modulation Mechanisms

There is no published research on the effects of this compound on neurotransmitter systems. Binding affinities for neurotransmitter receptors and transporters, as well as functional assay data, are not available.

Data Table: Receptor Binding Affinities for this compound

| Receptor/Transporter | Ki (nM) | IC50 (nM) | Assay Type |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Receptor Binding and Allosteric Modulation Analyses

The piperidine (B6355638) scaffold is a common feature in many compounds that exhibit high affinity for various receptors. The nitrogen atom in the piperidine ring can be protonated at physiological pH, allowing for ionic interactions with negatively charged amino acid residues in the binding pockets of receptors. The substituent at the 2-position, in this case, a 2-methylpropyl group, plays a crucial role in determining the specificity and affinity of the molecule for its target.

Piperidine derivatives have been identified as allosteric modulators for several G protein-coupled receptors (GPCRs). nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand. This binding can result in a conformational change in the receptor that can either enhance (positive allosteric modulator) or inhibit (negative allosteric modulator) the effect of the endogenous ligand. For instance, compounds with a 2-piperidinyl phenyl benzamide (B126) core have been identified as positive allosteric modulators for the human EP2 receptor. nih.gov While specific data for this compound is not available, its structural components suggest a potential for allosteric modulation of certain receptors.

In Vitro Pharmacological Characterization in Pre-clinical Models

The pharmacological profile of this compound has not been extensively characterized in preclinical models. However, based on the known activities of structurally related piperidine compounds, several potential pharmacological effects can be inferred.

Assessment of Antihypertensive Activity via T-type Calcium Channel Inhibition

Several piperidine derivatives have been investigated for their potential as antihypertensive agents, with a key mechanism of action being the inhibition of T-type calcium channels. nih.govdrugbank.com T-type calcium channels are involved in the regulation of vascular tone and heart rate, making them an attractive target for the treatment of hypertension. nih.gov The oral administration of certain 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives has been shown to lower blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of traditional L-type calcium channel blockers. nih.gov

While direct experimental data for this compound is lacking, the presence of the piperidine ring suggests that it could potentially exhibit inhibitory activity against T-type calcium channels. Further preclinical studies would be necessary to confirm this hypothesis and to determine its efficacy as an antihypertensive agent.

Table 1: Antihypertensive Activity of a Structurally Related Piperidine Derivative

| Compound | Animal Model | Effect on Blood Pressure | Mechanism of Action |

| N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide (17f) | Spontaneously Hypertensive Rats | Lowered blood pressure | T-type Ca2+ channel inhibition |

Note: This data is for a structurally related compound and not this compound. nih.gov

Investigation of Anticancer Mechanisms

Piperidine and its derivatives have demonstrated a broad range of anticancer activities in various preclinical models. nih.gov These compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. nih.gov The anticancer effects of piperidine-containing compounds have been observed in several types of cancer, including breast, prostate, colon, and lung cancer. nih.gov

For example, a study on a synthesized piperidine complex, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride, showed a high level of cytotoxic effect on A549 lung cancer cells with an IC50 of 32.43 µM. nwmedj.org Another study on a series of highly functionalized piperidines demonstrated their ability to inhibit the growth of various human cancer cell lines. nih.gov

The anticancer potential of this compound has not been specifically evaluated. However, given the established anticancer properties of the piperidine scaffold, it is a candidate for further investigation in this area.

Table 2: Cytotoxicity of a Piperidine Derivative Against A549 Lung Cancer Cells

| Compound | Concentration (µM) | Cytotoxicity (%) | IC50 (µM) |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | 100 | 66.90 | 32.43 |

| 50 | 58.21 | ||

| 25 | 39.87 | ||

| 12.5 | 18.45 | ||

| 6.25 | 5.57 |

Note: This data is for a structurally related compound and not this compound. nwmedj.org

Analysis of Neuropharmacological Effects on Opioid Receptors and GABAergic Systems

The piperidine ring is a core structural element in many synthetic opioids, where it plays a crucial role in the interaction with opioid receptors. nih.govresearchgate.net The nitrogen atom of the piperidine ring is a key pharmacophoric feature that interacts with the anionic site of the opioid receptor. nih.gov Depending on the substituents on the piperidine ring, these compounds can act as agonists, antagonists, or partial agonists at mu, delta, and kappa opioid receptors. nih.gov

In addition to its role in opioid pharmacology, the piperidine moiety is also found in compounds that modulate the GABAergic system. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation can lead to a variety of effects, including sedation, anxiolysis, and anticonvulsant activity. nih.govnih.gov While direct studies on the interaction of this compound with opioid receptors or the GABAergic system are not available, its structure suggests that it could potentially have neuropharmacological effects.

Evaluation of Antimicrobial and Antifungal Potentials

Piperidine derivatives have been reported to possess both antimicrobial and antifungal properties. mdpi.com A structurally similar compound to 2-(2-Methylpropyl)piperidine is Fenpropidin, which is a known agricultural fungicide. herts.ac.uknist.gov Fenpropidin acts as a systemic fungicide with curative and protective action by inhibiting sterol biosynthesis in fungal membranes. herts.ac.uk It is effective against a range of fungal diseases in cereals, including powdery mildew and rusts. herts.ac.uk

The antimicrobial mechanism of some piperidine-containing compounds is thought to involve the disruption of the bacterial cell membrane permeability. mdpi.com While the specific antimicrobial and antifungal spectrum of this compound has not been determined, the activity of Fenpropidin suggests that it may possess antifungal properties.

Table 3: Antifungal Spectrum of Fenpropidin

| Fungal Disease | Efficacy |

| Wheat/Mildew | Moderate |

| Wheat/Septoria | Low |

| Wheat/Rust | Low |

| Barley/Rhynchosporium | Low |

| Barley/Mildew | Low |

| Barley/Rust | Low |

| Barley/Net blotch | Low |

Note: This data is for the structurally similar compound Fenpropidin. herts.ac.uk

Exploration of GPR40 Agonism

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes. acs.orgnih.gov Agonists of GPR40 can stimulate glucose-dependent insulin (B600854) secretion from pancreatic beta-cells. acs.org The piperidine moiety has been incorporated into the structure of some GPR40 agonists. For instance, the replacement of a central aryl ring with a piperidine ring in a series of biaryl derivatives led to improved potency for GPR40. acs.org

While there is no direct evidence to suggest that this compound is a GPR40 agonist, its piperidine core makes it a molecule of interest for screening for such activity. The exploration of its potential as a GPR40 agonist would require dedicated in vitro screening assays.

Computational Chemistry and Molecular Modeling of 2 2 Methylpropyl Piperidine Hydrochloride

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govmdpi.com This method is instrumental in identifying potential biological targets for a given compound by evaluating the binding affinity and interaction patterns within the active site of various proteins.

In the context of 2-(2-Methylpropyl)piperidine (B3232026) hydrochloride, docking simulations would involve screening the compound against a library of known protein structures to identify potential targets. The process calculates a "docking score," often expressed as binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. nih.gov Lower binding energy values typically indicate a more favorable and stable interaction. nih.gov For instance, studies on other piperidine (B6355638) derivatives have successfully used molecular docking to identify potential inhibitors for targets like the main protease (Mpro) of SARS-CoV-2. nih.govnih.gov Such simulations analyze key interactions, including hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding pocket.

Table 1: Illustrative Molecular Docking Results for 2-(2-Methylpropyl)piperidine

This table presents hypothetical data to exemplify the typical output of a molecular docking study. The targets are chosen for illustrative purposes based on common research areas for piperidine-containing compounds.

| Potential Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| SARS-CoV-2 Main Protease | 6LU7 | -7.1 | CYS 145, HIS 41, GLU 166 |

| Dopamine Transporter (DAT) | 4XP4 | -8.2 | ASP 79, SER 149, PHE 326 |

| Acetylcholinesterase (AChE) | 4EY7 | -7.8 | TRP 86, TYR 337, PHE 338 |

| NMDA Receptor Subunit | 5I57 | -6.9 | GLU 406, TYR 437, THR 441 |

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govmdpi.com By optimizing the molecular geometry of 2-(2-Methylpropyl)piperidine hydrochloride, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

From the optimized structure, various electronic properties can be determined. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. mdpi.com The red regions on an MEP map indicate electron-rich areas (nucleophilic), while blue regions signify electron-deficient areas (electrophilic). dergipark.org.tr Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge delocalization and intramolecular interactions that contribute to the molecule's stability. nih.gov

Table 2: Calculated Electronic Properties of 2-(2-Methylpropyl)piperidine (Illustrative)

This table shows representative data that would be generated from DFT calculations.

| Property | Calculated Value (Hypothetical) | Description |

| Total Energy | -485.12 Hartrees | The total electronic energy of the optimized molecule. |

| Dipole Moment | 2.15 Debye | A measure of the overall polarity of the molecule. |

| Molar Volume | 165.4 cm³/mol | The volume occupied by one mole of the substance. |

| Surface Area | 190.2 Ų | The total surface area of the molecule. |

Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.com MD simulations provide a detailed view of the flexibility of the protein and ligand, the stability of their interactions, and the influence of the surrounding solvent environment, mimicking physiological conditions. nih.govresearchgate.net

A typical MD simulation for a complex of this compound with a target protein would be run for a duration ranging from nanoseconds to microseconds. nih.gov The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. mdpi.com Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. These simulations provide critical validation for docking results and offer deeper insights into the mechanism of binding. mdpi.comnih.gov

Table 3: Representative MD Simulation Stability Metrics (Hypothetical)

This table illustrates typical data used to assess the stability of a ligand-protein complex during an MD simulation.

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 20 | 1.5 | 0.8 |

| 40 | 1.6 | 0.9 |

| 60 | 1.4 | 0.7 |

| 80 | 1.5 | 0.8 |

| 100 | 1.6 | 0.9 |

HOMO-LUMO Analysis for Molecular Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). aimspress.com

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are key descriptors of molecular stability and reactivity. dergipark.org.tr A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and prone to intramolecular charge transfer. dergipark.org.tr From the HOMO and LUMO energies, other quantum chemical parameters such as chemical hardness, softness, electronegativity, and the global electrophilicity index can be calculated to further quantify the molecule's reactivity profile. mdpi.com

Table 4: Quantum Chemical Reactivity Descriptors (Illustrative)

This table provides examples of reactivity parameters derived from HOMO-LUMO energies calculated via DFT.

| Parameter | Formula | Calculated Value (Hypothetical) |

| EHOMO | - | -6.8 eV |

| ELUMO | - | -0.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.3 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.15 eV |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 3.65 eV |

| Global Electrophilicity (ω) | χ² / (2η) | 2.12 eV |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the flexibility of the six-membered piperidine ring is of primary interest. The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain. nih.govnih.gov

The 2-(2-methylpropyl) substituent can exist in either an equatorial or an axial position on the chair conformer. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance with the axial hydrogens on the ring (1,3-diaxial interactions). nih.gov Computational methods can be used to perform a potential energy surface scan by systematically rotating the relevant dihedral angles. The energies of the resulting conformers are calculated to identify the most stable (lowest energy) structures. mdpi.com The relative free energies (ΔG) between different conformers, such as the axial and equatorial forms, can be calculated to predict their equilibrium populations at a given temperature. nih.gov

Table 5: Relative Energies of 2-(2-Methylpropyl)piperidine Conformers (Illustrative)

This table presents hypothetical energy data comparing the stability of the two primary chair conformers.

| Conformer | Substituent Position | Relative Free Energy (ΔG) (kcal/mol) | Predicted Population at 298 K |

| 1 | Equatorial | 0.00 (Reference) | >99% |

| 2 | Axial | +2.5 | <1% |

Advanced Analytical Techniques for Structural Characterization and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-(2-Methylpropyl)piperidine (B3232026) hydrochloride, the proton signals are expected to appear at characteristic chemical shifts. The protons on the piperidine (B6355638) ring would typically resonate in the range of 1.5 to 3.5 ppm. The protons of the 2-methylpropyl group would also exhibit distinct signals. The methyl protons would likely appear as a doublet around 0.9 ppm, while the methine proton of the isobutyl group and the methylene (B1212753) protons adjacent to the piperidine ring would resonate at different shifts, providing key connectivity information. The presence of the hydrochloride salt may influence the chemical shift of the proton attached to the nitrogen atom, which would likely be deshielded and could be broadened due to exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing the chemical environment of each carbon atom. For 2-(2-Methylpropyl)piperidine hydrochloride, distinct signals would be observed for the carbons of the piperidine ring and the 2-methylpropyl substituent. The chemical shifts of the piperidine ring carbons are influenced by the position of the substituent. researchgate.net The carbons of the isobutyl group would also have characteristic chemical shifts, allowing for the complete assignment of the carbon skeleton.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine Ring CH₂ | 1.5 - 2.0 | 25 - 30 |

| Piperidine Ring CH₂ (adjacent to N) | 2.8 - 3.5 | 45 - 55 |

| Piperidine Ring CH (at position 2) | 2.5 - 3.0 | 55 - 65 |

| Isobutyl CH₂ | 1.2 - 1.8 | 40 - 50 |

| Isobutyl CH | 1.8 - 2.2 | 28 - 35 |

| Isobutyl CH₃ | 0.8 - 1.0 | 20 - 25 |

| N-H | Variable (broad) | - |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC-MS, Hyphenated MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Molecular Weight Determination: In its hydrochloride salt form, the molecular formula of 2-(2-Methylpropyl)piperidine is C₉H₂₀ClN, with a corresponding molecular weight of approximately 177.72 g/mol . evitachem.com Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used to determine the mass of the protonated molecule [M+H]⁺, which would correspond to the free base C₉H₁₉N.

Fragmentation Analysis: Under electron ionization, the molecule will fragment in a predictable manner. Common fragmentation pathways for piperidine derivatives involve the loss of the substituent at the 2-position or ring cleavage. The fragmentation pattern of the 2-methylpropyl group would also provide structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful as it separates the analyte from a mixture before it enters the mass spectrometer, providing a clean mass spectrum. unodc.org

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 142 | [M - Cl]⁺ or [C₉H₂₀N]⁺ |

| 98 | [C₆H₁₂N]⁺ (Piperidine ring fragment) |

| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |

| 57 | [C₄H₉]⁺ (Isobutyl cation) |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands.

Key expected vibrational frequencies include:

N-H stretching: A broad band in the region of 2700-3300 cm⁻¹ is characteristic of the ammonium (B1175870) salt (R₂NH₂⁺).

C-H stretching: Strong absorptions between 2850 and 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the piperidine ring and the isobutyl group.

C-H bending: Bands in the 1350-1480 cm⁻¹ region due to the bending vibrations of the CH₂, and CH₃ groups.

C-N stretching: This vibration typically appears in the 1000-1250 cm⁻¹ range.

The NIST Chemistry WebBook provides reference spectra for similar compounds like 2-methylpiperidine (B94953) which can be used for comparison. nist.govnist.gov

Chromatographic Methods for Purity and Stereochemical Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Since the 2-position of the piperidine ring is a stereocenter, 2-(2-Methylpropyl)piperidine can exist as a pair of enantiomers (R and S). Chiral chromatography is necessary to separate and quantify these enantiomers. This is typically achieved using a chiral stationary phase (CSP), such as one based on derivatized cyclodextrins or polysaccharides. lcms.cznih.gov The separation of enantiomers is critical in many applications as different enantiomers can have different biological activities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for the identification and quantification of volatile and semi-volatile impurities. mdpi.com Any residual solvents from the synthesis or volatile by-products can be detected and identified by their characteristic retention times and mass spectra. This technique is crucial for ensuring the compound meets stringent purity requirements.

X-ray Crystallography for Absolute Stereochemistry Determination and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for elucidating the precise arrangement of atoms within a crystalline solid. libretexts.org This powerful technique allows for the determination of bond lengths, bond angles, and torsion angles, culminating in a complete and unambiguous structural assignment. For chiral molecules such as this compound, single-crystal X-ray diffraction is particularly crucial for the determination of the absolute stereochemistry of its stereogenic centers.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, which can then be used to construct a three-dimensional model of the molecule.

The crystal packing in such compounds is often dominated by a network of hydrogen bonds. In the case of a hydrochloride salt, the protonated piperidinium (B107235) nitrogen and the chloride anion are key players in these interactions. The N-H group of the piperidinium cation typically forms a strong hydrogen bond with the chloride anion (N-H···Cl). nih.gov These primary hydrogen bonds can link the cations and anions into chains or more complex three-dimensional networks.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.789(5) |

| β (°) | 109.34(3) |

| Volume (Å3) | 1887.1(13) |

| Z | 4 |

Note: The data in the table is representative of a substituted piperidinium hydrochloride and is provided for illustrative purposes to demonstrate the type of information obtained from an X-ray crystallographic study.

Advanced Spectroscopic and Diffraction Techniques for Intermolecular Interactions (Hirshfeld Analysis, 2D Fingerprint Plot)

Beyond the fundamental structural information provided by X-ray crystallography, a deeper understanding of the intermolecular interactions that govern crystal packing can be achieved through advanced computational techniques such as Hirshfeld surface analysis and the generation of 2D fingerprint plots. mdpi.com These methods offer a powerful way to visualize and quantify the various non-covalent interactions within a crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool that partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. mdpi.com This partitioning results in a unique three-dimensional surface for each molecule within the crystal. This surface can be color-mapped with various properties, such as dnorm, which is a normalized contact distance. The dnorm surface highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. This visualization provides an immediate and intuitive picture of the key intermolecular interactions. mdpi.com For a piperidinium salt like this compound, the red regions on the dnorm surface would be expected to correspond to the strong N-H···Cl hydrogen bonds.

2D Fingerprint Plots

For piperidinium salts, the 2D fingerprint plot can be used to quantify the relative contributions of different interactions to the crystal packing. mdpi.com For example, the prominent spikes in the plot would correspond to the strong N-H···Cl hydrogen bonds. Other significant interactions, such as H···H, C-H···Cl, and C-H···π contacts (if an aromatic ring is present), would also have distinct representations on the plot. nih.gov The percentage contribution of each interaction to the total Hirshfeld surface area can be calculated, providing a detailed quantitative understanding of the forces holding the crystal together. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.5 |

| Cl···H | 25.2 |

| C···H | 10.8 |

| N···H | 8.5 |

| Other | 10.0 |

Note: The data presented in this table is illustrative for a generic piperidinium hydrochloride and serves to demonstrate the quantitative insights gained from 2D fingerprint plot analysis.

Together, X-ray crystallography, Hirshfeld surface analysis, and 2D fingerprint plots provide a comprehensive and multi-faceted approach to the structural characterization of crystalline solids like this compound. These techniques are essential for confirming the molecular structure, determining absolute stereochemistry, and gaining a nuanced understanding of the intermolecular forces that dictate the solid-state properties of the compound.

Applications of 2 2 Methylpropyl Piperidine Hydrochloride in Chemical Biology and Organic Synthesis

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with biological targets, enabling the study of their functions in complex cellular environments. medchemexpress.com The piperidine (B6355638) scaffold is frequently employed in the development of such probes due to its favorable pharmacological properties and synthetic tractability. While specific literature detailing the use of 2-(2-Methylpropyl)piperidine (B3232026) hydrochloride as a chemical probe is limited, its structure presents clear opportunities for such applications.

The secondary amine within the piperidine ring serves as a key functional handle for modification. It can be derivatized to attach reporter groups (like fluorophores or biotin) or photo-affinity labels, which are essential for visualizing and identifying target proteins. The isobutyl group at the 2-position provides a distinct steric profile that could influence binding selectivity and affinity for a specific protein pocket. A hypothetical design for a chemical probe based on this scaffold would involve leveraging the amine for conjugation while the isobutylpiperidine core acts as the target recognition element.

Table 1: Potential Functionalization Strategies for Probe Development

| Modification Site | Reaction Type | Potential Attached Group | Purpose in Chemical Probe |

|---|---|---|---|

| Ring Nitrogen (Amine) | Acylation / Alkylation | Fluorophore (e.g., Fluorescein) | Fluorescence Imaging / Detection |

| Ring Nitrogen (Amine) | Amidation | Biotin | Affinity Purification of Target |

| Ring Nitrogen (Amine) | Sulfonylation | Diazirine / Benzophenone | Photo-affinity Labeling for Target ID |

The development of such probes would contribute to target identification and validation, crucial steps in the drug discovery process. chemicalprobes.org

Use as a Synthetic Building Block in Complex Molecule Synthesis

In organic synthesis, 2-(2-Methylpropyl)piperidine hydrochloride serves as a valuable chiral or achiral building block for constructing more complex molecular architectures. The piperidine unit is a common feature in many natural alkaloids and pharmaceutical agents, making its derivatives important synthetic intermediates. nih.gov

The primary utility of this compound lies in the reactivity of its secondary amine. As a nucleophile, it can participate in a variety of bond-forming reactions, including:

Reductive Amination: Reaction with aldehydes or ketones to form more complex tertiary amines.

N-Arylation/N-Alkylation: Coupling with aryl halides or alkyl halides to introduce new substituents on the nitrogen atom.

Amide Bond Formation: Acylation with carboxylic acids or their derivatives to form amides, a key linkage in many biologically active molecules.

The presence of the 2-isobutyl group can introduce stereochemical control in subsequent reactions, particularly if the starting material is enantiomerically pure. Asymmetric synthesis of 2-alkyl piperidines is an active area of research, providing access to enantioenriched building blocks for chiral drug synthesis. nih.gov

Table 2: Representative Synthetic Transformations

| Reaction Class | Reactant | Product Type | Significance |

|---|---|---|---|

| N-Arylation | Aryl Halide (e.g., Fluorobenzene) | N-Aryl-2-isobutylpiperidine | Access to scaffolds for CNS-active agents |

| Reductive Amination | Aldehyde (e.g., Benzaldehyde) | N-Benzyl-2-isobutylpiperidine | Synthesis of substituted amines |

Integration into Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically producing peptides. researchgate.net A critical step in the widely used Fmoc-SPPS protocol is the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. This is typically achieved using a solution of a secondary amine, with piperidine being the most common choice. nih.govmdpi.com

While piperidine itself is the standard, research has explored alternatives to mitigate side reactions like aspartimide formation or to improve safety profiles. rsc.orgresearchgate.net Substituted piperidines, such as 4-methylpiperidine, have been investigated as potential replacements. mdpi.com Although direct evidence for the widespread use of this compound as an Fmoc-deprotecting agent is not prominent in the literature, its fundamental properties as a secondary amine suggest it could function in this capacity. However, the steric hindrance from the adjacent isobutyl group might significantly slow the rate of deprotection compared to unsubstituted piperidine, potentially making it less efficient for standard protocols.

Beyond its potential role in deprotection, the scaffold could theoretically be incorporated into a peptide chain as a non-natural amino acid analogue or as a turn-mimetic, but this would require significant synthetic modification to introduce a carboxylic acid functionality.

Contributions to the Synthesis of Diverse Heterocyclic Systems

The piperidine ring can serve as a template for the synthesis of more complex, fused, or spirocyclic heterocyclic systems. nih.gov The inherent reactivity of the ring nitrogen and the adjacent carbon atoms allows for various cyclization strategies. For 2-(2-Methylpropyl)piperidine, the secondary amine is the most common site for initiating such transformations.

For instance, condensation reactions with bifunctional electrophiles can lead to the formation of fused bicyclic systems. A classic example is the reaction of a cyclic amine with a dicarbonyl compound or its equivalent to form a new fused ring. The 2-isobutyl substituent would be carried over into the final product, influencing its conformation and biological activity. While general methods for creating fused piperidine systems are well-documented, specific examples commencing from 2-(2-Methylpropyl)piperidine are less common. researchgate.net The principles, however, remain applicable.

Table 3: Potential Pathways to Diverse Heterocyclic Systems

| Reaction Type | Co-reactant | Resulting Heterocyclic System |

|---|---|---|

| Pictet-Spengler Reaction | Aldehyde | Fused Tetrahydro-β-carboline analogue |

| Annulation | α,β-Unsaturated Ketone | Fused Quinolizidine-type system |

These synthetic routes expand the chemical space accessible from simple piperidine derivatives, enabling the creation of novel scaffolds for drug discovery and chemical biology.

Future Research Directions and Open Questions

Exploration of Novel Biological Activities

The piperidine (B6355638) ring is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. nih.govresearchgate.net Derivatives of piperidine have demonstrated a vast array of pharmacological effects, including anticancer, anti-inflammatory, antiviral, antimicrobial, and anti-Alzheimer properties. researchgate.netnih.gov This broad spectrum of activity within the piperidine class suggests that the specific biological profile of 2-(2-Methylpropyl)piperidine (B3232026) hydrochloride is likely underexplored.

Future research should focus on systematic screening of this compound against a diverse range of biological targets. Given the established neuroprotective activities of some N-benzyl piperidine derivatives, exploring its potential in the context of neurodegenerative diseases could be a fruitful avenue. nih.gov Similarly, its potential as an anti-inflammatory or anticancer agent warrants investigation, areas where other piperidine alkaloids have shown promise. researchgate.net

Table 1: Potential Areas for Biological Activity Screening

| Therapeutic Area | Rationale based on Piperidine Derivatives |

| Oncology | Piperidine alkaloids have shown antitumor properties. researchgate.net |

| Inflammatory Diseases | Anti-inflammatory effects are a known activity of the piperidine class. researchgate.net |

| Neurodegenerative Disorders | N-benzyl piperidine derivatives have been developed as multi-target ligands for Alzheimer's disease. nih.gov |

| Infectious Diseases | Antiviral and antimicrobial properties have been reported for various piperidine-containing compounds. researchgate.net |

Development of Next-Generation Analogues with Improved Potency and Selectivity

Structural modification of the 2-(2-Methylpropyl)piperidine core is a key strategy for developing next-generation analogues with superior therapeutic properties. A promising approach is the introduction of conformational constraints, such as bridged ring systems. nih.gov Incorporating the piperidine moiety into bridged structures like 2-azanorbornanes or nortropanes can enhance potency and selectivity by locking the molecule into a more favorable conformation for target binding. nih.gov

This added rigidity can also improve drug-like physicochemical properties, such as increasing aqueous solubility and three-dimensionality (sp³ character), which are often desirable in drug discovery. nih.gov Structure-activity relationship (SAR) studies on such analogues would aim to fine-tune the molecule to maximize on-target activity while minimizing off-target effects. The goal is to create new chemical entities that retain the core pharmacophore of the parent compound but exhibit significantly improved performance.

Advancements in Asymmetric Synthesis for Scale-Up

For many pharmaceutical applications, controlling the stereochemistry of a molecule is critical, as different enantiomers can have vastly different biological activities and toxicity profiles. The 2-position of the piperidine ring in 2-(2-Methylpropyl)piperidine is a stereocenter, meaning the compound can exist as a pair of enantiomers. Therefore, the development of efficient and scalable asymmetric synthesis methods is crucial.

Current research in the synthesis of 2-substituted piperidines focuses on several key areas:

Asymmetric Hydrogenation : This is a widely studied method for producing enantioenriched piperidines from pyridine (B92270) precursors using chiral catalysts. researchgate.net

Biocatalytic Methods : The use of enzymes, such as transaminases and imine reductases, offers a highly selective and environmentally friendly route to optically pure piperidines from achiral precursors. researchgate.net These chemo-enzymatic methods can produce compounds with high stereoisomeric purity in just a few steps. researchgate.net

Future work should concentrate on optimizing these advanced synthetic routes for 2-(2-Methylpropyl)piperidine to ensure that a single, desired enantiomer can be produced reliably and cost-effectively on an industrial scale.

Table 2: Modern Asymmetric Synthesis Strategies

| Method | Description | Potential Advantages for Scale-Up |

| Asymmetric Hydrogenation | Reduction of a pyridine precursor using a chiral metal catalyst (e.g., Iridium or Rhodium-based). researchgate.net | High efficiency and potential for high enantiomeric excess. researchgate.net |

| Biocatalytic Transamination | Use of transaminase enzymes to create a chiral amine from a ketone precursor. researchgate.net | High stereoselectivity (>99% ee), mild reaction conditions, and reduced environmental impact. researchgate.net |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the other. researchgate.net | Established method for separating stereoisomers. |

Computational Methodologies for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools to accelerate drug discovery and deepen the understanding of molecular interactions. mdpi-res.com For 2-(2-Methylpropyl)piperidine and its future analogues, computational methods can be applied in several key areas:

Molecular Docking : These simulations can predict how the compound and its analogues bind to the active site of a target protein. This helps in prioritizing which analogues to synthesize and provides insights into the key interactions responsible for biological activity.

Density Functional Theory (DFT) : DFT calculations can be used to elucidate reaction mechanisms in asymmetric synthesis, helping to optimize reaction conditions for higher yields and selectivity. researchgate.net It can also be used to understand the conformational preferences of the molecule.

Pharmacophore Modeling : By comparing the structure of 2-(2-Methylpropyl)piperidine with other active compounds, computational models can identify the essential three-dimensional arrangement of chemical features required for biological activity.

Employing these computational approaches can guide the rational design of more potent and selective analogues, reducing the time and cost associated with traditional trial-and-error synthesis and screening. mdpi-res.com

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methylpropyl)piperidine hydrochloride, and what reaction conditions optimize yield?

A common approach involves alkylation of piperidine with 2-methylpropyl halides (e.g., 2-methylpropyl chloride) in the presence of a base like potassium carbonate. Solvents such as dimethylformamide (DMF) or acetonitrile are typically used at reflux temperatures (80–100°C) for 12–24 hours. Post-reaction, the hydrochloride salt is formed by treating the free base with hydrochloric acid in an anhydrous solvent like diethyl ether . Yield optimization requires careful control of stoichiometry, solvent purity, and inert atmosphere to minimize side reactions.

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the piperidine ring (δ 1.4–2.8 ppm) and 2-methylpropyl group (δ 0.9–1.2 ppm for methyl groups) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) using a C18 column and mobile phase (e.g., acetonitrile:water with 0.1% trifluoroacetic acid) ensures purity ≥98% .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ peak at m/z 162.2 for the free base) .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Storage : Store at 2–8°C in a dry, sealed container to prevent hydrolysis or degradation .

- PPE : Use nitrile gloves, safety goggles, and a lab coat. For powder handling, employ a NIOSH-approved P95 respirator to avoid inhalation of aerosols .

- Spill Management : Avoid water flushing; collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for piperidine derivatives like this compound?

Discrepancies often arise from differences in experimental models (e.g., in vitro vs. in vivo). To address this:

- In vitro : Perform MTT assays on human hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines at concentrations ranging 1–100 µM, using DMSO as a vehicle control .

- In vivo : Conduct acute toxicity studies in rodents (OECD Guideline 423), monitoring for neurotoxic symptoms (e.g., tremors, respiratory depression) over 48 hours post-administration .

- Data Normalization : Compare results using standardized metrics (e.g., LD50, IC50) and account for batch-to-batch variability via certificate of analysis (CoA) cross-referencing .

Q. What experimental strategies are effective for studying the receptor-binding kinetics of this compound?

- Radioligand Displacement Assays : Use H-labeled ligands (e.g., H-naloxone for opioid receptors) to measure competitive binding in membrane preparations from rat brain tissue .

- Molecular Dynamics (MD) Simulations : Model interactions with homology-built receptors (e.g., μ-opioid receptor) using software like GROMACS, focusing on hydrogen bonding and hydrophobic interactions with the piperidine moiety .

- Surface Plasmon Resonance (SPR) : Immobilize purified receptors on a sensor chip to quantify association/dissociation rates (ka/kd) in real-time .

Q. How can researchers address low yields in the synthesis of this compound under scaled-up conditions?

- Process Optimization : Replace batch reactors with continuous flow systems to enhance heat/mass transfer and reduce reaction time .

- Catalyst Screening : Test alternatives to traditional bases (e.g., DBU or polymer-supported bases) to improve selectivity and reduce byproducts .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Methodological Notes

- Data Validation : Cross-reference experimental results with published NMR spectra (e.g., PubChem CID) and chromatographic retention times .

- Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., IACUC) and declare conflicts of interest related to opioid receptor research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.